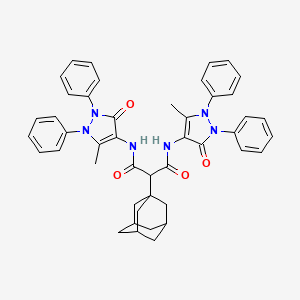![molecular formula C22H29N3O B6053245 N-(tert-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6053245.png)
N-(tert-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPPB and is a member of the piperazine family of compounds. BPPB has been shown to have a wide range of applications in various areas of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In
作用機序
The mechanism of action of BPPB is not fully understood, but it is believed to act as a dopamine D3 receptor antagonist. This action may be responsible for its potential therapeutic effects in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. BPPB has also been shown to have anxiolytic effects, which may be due to its interaction with other neurotransmitter systems.
Biochemical and Physiological Effects
BPPB has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may be responsible for its potential therapeutic effects in the treatment of neurological disorders. BPPB has also been shown to have anxiolytic effects, which may be due to its interaction with other neurotransmitter systems.
実験室実験の利点と制限
BPPB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. BPPB has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on BPPB. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as an analgesic and in the treatment of drug addiction. Research is also needed to explore its potential applications in other areas of scientific research. Overall, BPPB is a compound with significant potential for a wide range of applications in various areas of scientific research.
合成法
The synthesis of BPPB involves the reaction of 4-[(4-phenyl-1-piperazinyl)methyl]benzoic acid with tert-butyl isocyanide. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through recrystallization. This method of synthesis has been shown to be efficient and reliable, resulting in high yields of pure BPPB.
科学的研究の応用
BPPB has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is medicinal chemistry, where BPPB has been shown to have potential as a therapeutic agent for the treatment of various diseases, including schizophrenia and Parkinson's disease. BPPB has also been studied for its potential use in the treatment of drug addiction and as an analgesic.
In neuroscience, BPPB has been shown to have significant effects on the central nervous system. It has been shown to act as a dopamine D3 receptor antagonist, which may have implications for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. BPPB has also been shown to have anxiolytic effects, which may have applications in the treatment of anxiety disorders.
特性
IUPAC Name |
N-tert-butyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-22(2,3)23-21(26)19-11-9-18(10-12-19)17-24-13-15-25(16-14-24)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOVRWIYYZHJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6053171.png)
![2-(1-isopropyl-3-oxopiperazin-2-yl)-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]acetamide](/img/structure/B6053172.png)
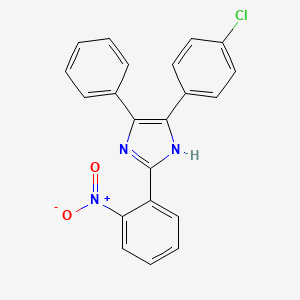
![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053186.png)
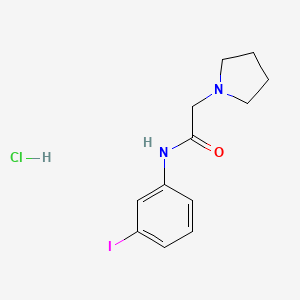
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-5-{1-[3-(1H-pyrazol-1-yl)propyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6053197.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6053204.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6053206.png)
![1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6053215.png)
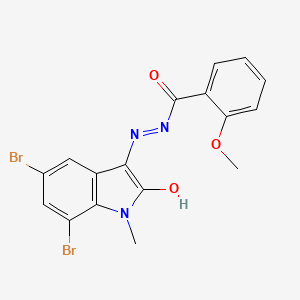
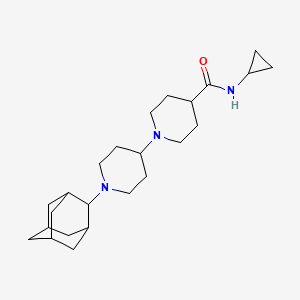
![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![1-(1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6053236.png)
